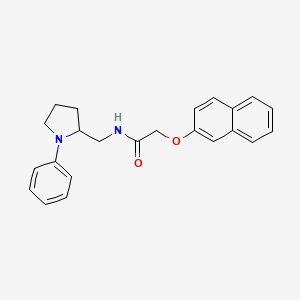
2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as NAPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A variety of naphthalene derivatives have been synthesized to explore their potential applications in medicinal chemistry. For example, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, highlighting the significance of structural characterization in developing new compounds (Yang Jing, 2010).
Potential Therapeutic Applications
Antiviral Activities
A series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides was synthesized, with one derivative showing potent inhibitory activity against HIV-1, suggesting a new avenue for antiviral agent development (Nawar S. Hamad et al., 2010).
Anti-Parkinson's Disease Activities
Research on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives demonstrated significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, underscoring the potential of naphthalene derivatives in treating neurological disorders (S. Gomathy et al., 2012).
Anti-Cancer and Anti-Angiogenic Activities
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N, with implications for anti-angiogenic and potentially anti-cancer therapies (Jiyong Lee et al., 2005).
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(17-27-22-13-12-18-7-4-5-8-19(18)15-22)24-16-21-11-6-14-25(21)20-9-2-1-3-10-20/h1-5,7-10,12-13,15,21H,6,11,14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJBMLSYQMNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
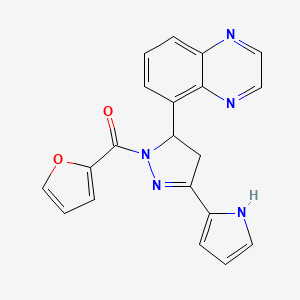
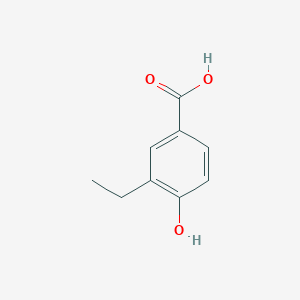
![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
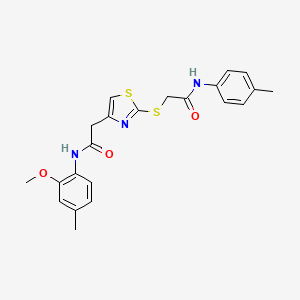
![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)
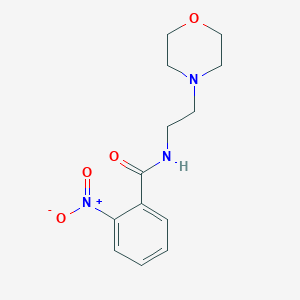

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide](/img/structure/B2680579.png)
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)